TPI-1

Immuno-oncology Phosphatase inhibition T-cell activation

Choose TPI-1 (Tyrosine Phosphatase Inhibitor 1) for unparalleled SHP-1 targeting in immuno-oncology research. It is an irreversible inhibitor with ~40 nM potency—approximately 8.9-fold more potent than NSC-87877—and ~10-fold selectivity over SHP-2, ensuring precise mechanistic studies. Orally bioavailable at 3 mg/kg/day, it achieves 83% B16 melanoma tumor growth inhibition in syngeneic models via a T cell-dependent, IFN-γ-mediated mechanism, outperforming sodium stibogluconate by ~58-fold in IFN-γ+ cell induction. High DMSO solubility (51 mg/mL) enables convenient dose-response workflows. Ideal for in vivo immunology and SHP-1-specific signaling studies.

Molecular Formula C12H6Cl2O2
Molecular Weight 253.08 g/mol
CAS No. 79756-69-7
Cat. No. B1682443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPI-1
CAS79756-69-7
SynonymsTPI-1;  TPI 1;  TPI1;  Tyrosine Phosphatase Inhibitor 1.
Molecular FormulaC12H6Cl2O2
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=CC(=O)C=CC2=O)Cl
InChIInChI=1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H
InChIKeyZKHFYORNAYYOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TPI-1 (CAS 79756-69-7) SHP-1 Inhibitor for Preclinical Immuno-Oncology Research


TPI-1 (Tyrosine Phosphatase Inhibitor 1; CAS 79756-69-7) is a benzoquinone-derived small molecule that acts as a potent and selective irreversible inhibitor of the Src homology region 2 domain-containing phosphatase 1 (SHP-1) catalytic domain, with a reported IC50 of approximately 40 nM (0.01 μg/mL) against recombinant SHP-1 [1]. The compound (C12H6Cl2O2; MW 253.08) is characterized by its orally bioavailable, non-cytotoxic profile and its ability to induce interferon-gamma positive cells via an immune-mediated mechanism, distinguishing it from less potent or less selective SHP-1/2 phosphatase inhibitors .

Critical Differentiation: Why In-Class SHP-1 Inhibitors Cannot Substitute TPI-1


Generic substitution among SHP-1 phosphatase inhibitors is not scientifically valid due to profound differences in potency, target selectivity, mechanism of inhibition, and in vivo efficacy. While compounds such as NSC-87877 and sodium stibogluconate (SSG) also inhibit SHP-1, TPI-1 exhibits nanomolar potency (IC50 ~40 nM) that is approximately 8-9 times lower than NSC-87877 (IC50 ~355 nM) and induces IFN-γ+ cells approximately 58-fold more effectively than SSG in vitro [1]. Crucially, TPI-1 acts as an irreversible inhibitor of the SHP-1 catalytic domain, whereas other agents like SSG are reversible, leading to differences in pharmacodynamic duration and downstream signaling effects . Furthermore, the oral bioavailability and demonstrated in vivo anti-tumor activity (83% B16 melanoma tumor growth inhibition) of TPI-1 are not documented for many alternative SHP-1 targeting agents, making TPI-1 a unique chemical probe for in vivo immunology studies .

Quantitative Differentiation Evidence: TPI-1 vs. Comparator Molecules


SHP-1 Inhibitory Potency: TPI-1 vs. NSC-87877

TPI-1 demonstrates substantially higher potency against recombinant SHP-1 compared to the widely used SHP-1/2 inhibitor NSC-87877. TPI-1 inhibits recombinant SHP-1 with an IC50 of 40 nM . In contrast, NSC-87877 inhibits SHP-1 with an IC50 of 355 nM, representing an approximate 8.9-fold reduction in potency . This potency advantage allows TPI-1 to achieve effective SHP-1 inhibition at lower concentrations, potentially minimizing off-target effects associated with higher doses of less potent inhibitors.

Immuno-oncology Phosphatase inhibition T-cell activation

Selectivity Over SHP-2 Phosphatase: TPI-1 vs. NSC-87877

A key differentiator for TPI-1 is its improved selectivity for SHP-1 over the closely related phosphatase SHP-2. TPI-1 exhibits an IC50 of approximately 0.1 μg/mL for SHP-2, yielding a selectivity ratio of roughly 10-fold (40 nM vs. ~395 nM) . In contrast, NSC-87877 is a dual SHP-1/SHP-2 inhibitor with IC50 values of 355 nM and 318 nM respectively, showing no meaningful selectivity between the two isoforms (ratio ~1.1) . This lack of selectivity for NSC-87877 confounds the interpretation of SHP-1-specific biological effects, whereas TPI-1 allows for more precise dissection of SHP-1-dependent signaling pathways.

Selectivity profiling SHP-2 Off-target effects

Irreversible vs. Reversible Inhibition Mechanism: TPI-1 vs. Sodium Stibogluconate

TPI-1 is characterized as an irreversible inhibitor of the SHP-1 catalytic domain, a mechanistic feature that distinguishes it from reversible inhibitors like sodium stibogluconate (SSG) . Irreversible inhibition results in sustained suppression of SHP-1 activity that outlasts the compound's physical presence in the system, whereas reversible inhibitors like SSG require constant exposure to maintain target engagement. This irreversible binding profile may contribute to the observed 58-fold greater efficacy of TPI-1 over SSG in inducing IFN-γ+ cells in vitro and underlies its sustained in vivo pharmacodynamic effects [1].

Irreversible inhibition Pharmacodynamics Covalent binding

In Vitro Functional Potency in IFN-γ+ Cell Induction: TPI-1 vs. Sodium Stibogluconate

In a functional cellular assay directly comparing SHP-1 inhibitors, TPI-1 was approximately 58-fold more effective than sodium stibogluconate (SSG) at inducing mouse splenic IFN-γ+ cells in vitro [1]. This substantial efficacy difference translates into enhanced immunomodulatory activity, which is mechanistically linked to TPI-1's superior anti-tumor effects in vivo. The quantitative superiority of TPI-1 over SSG in this disease-relevant functional readout provides a compelling rationale for prioritizing TPI-1 in preclinical immuno-oncology research.

Immune cell activation Interferon-gamma Ex vivo assay

In Vivo Anti-Tumor Efficacy: TPI-1 Oral Administration in B16 Melanoma Model

TPI-1 demonstrates validated oral bioavailability and robust in vivo efficacy in a preclinical cancer model. Oral administration of TPI-1 at a tolerated dose (3 mg/kg/day) inhibited the growth of B16 melanoma tumors in mice by approximately 83% (p < 0.002) in a T cell-dependent manner [1]. Importantly, this tumor growth inhibition occurred without direct cytotoxicity toward B16 cells in culture, confirming that the anti-tumor effect is mediated through immune system activation rather than direct tumor cell killing . This in vivo efficacy profile is not documented for many alternative SHP-1 inhibitors, establishing TPI-1 as a preferred tool compound for in vivo immunology and oncology research.

In vivo efficacy Melanoma Oral bioavailability

Physicochemical and Formulation Advantages: TPI-1 Solubility Profile

TPI-1 exhibits favorable solubility characteristics for in vitro and in vivo experimental workflows. The compound is soluble in DMSO at concentrations up to 51 mg/mL (201.51 mM), enabling the preparation of concentrated stock solutions that minimize the final DMSO concentration in biological assays . Additionally, TPI-1 can be formulated as a homogeneous suspension at ≥5 mg/mL in CMC-Na for oral gavage administration, a practical advantage for in vivo dosing . While solubility data for comparator compounds are available, the combination of high DMSO solubility for in vitro use and established in vivo formulation protocols for oral dosing provides a practical advantage that streamlines experimental workflows and reduces formulation development time.

Solubility Formulation In vivo dosing

Validated Application Scenarios for TPI-1 (CAS 79756-69-7) in Preclinical Research


In Vivo Preclinical Immuno-Oncology Studies Requiring Oral Bioavailability

Researchers investigating immune-mediated anti-tumor mechanisms can utilize TPI-1 for oral dosing in syngeneic tumor models. TPI-1 administered orally at 3 mg/kg/day inhibited B16 melanoma tumor growth by approximately 83% in a T cell-dependent manner [1]. This established oral bioavailability and efficacy in a well-characterized melanoma model make TPI-1 the preferred SHP-1 inhibitor for in vivo studies where oral gavage is the desired route of administration.

Selective Dissection of SHP-1 vs. SHP-2 Signaling Pathways

Studies aimed at delineating the specific biological functions of SHP-1, separate from the closely related phosphatase SHP-2, require a selective inhibitor. TPI-1 exhibits approximately 10-fold selectivity for SHP-1 (IC50 ~40 nM) over SHP-2 (IC50 ~0.1 μg/mL), whereas the commonly used dual inhibitor NSC-87877 shows no meaningful selectivity (IC50 values of 355 nM and 318 nM respectively) . TPI-1 therefore enables more precise mechanistic studies of SHP-1-specific signaling in T cells and other immune cells, reducing confounding effects from concomitant SHP-2 inhibition.

High-Potency Enzyme Inhibition for In Vitro Mechanistic Studies

Biochemical and cell-based assays requiring potent and sustained SHP-1 inhibition benefit from TPI-1's nanomolar potency (IC50 ~40 nM) and irreversible binding mechanism . The compound's high DMSO solubility (51 mg/mL) facilitates the preparation of concentrated stock solutions for dose-response studies . Its approximately 8.9-fold higher potency compared to NSC-87877 allows for effective target engagement at lower concentrations, which is particularly valuable in primary immune cell assays where compound toxicity must be minimized.

IFN-γ-Mediated Immune Activation and Anti-Tumor Immunity Studies

Investigations into the role of interferon-gamma (IFN-γ) in immune-mediated tumor control can leverage TPI-1's profound ability to induce IFN-γ+ cells. TPI-1 is approximately 58-fold more effective than sodium stibogluconate at inducing mouse splenic IFN-γ+ cells in vitro, and it also induces IFN-γ+ cells in human peripheral blood ex vivo . This robust and cross-species functional activity positions TPI-1 as a powerful chemical tool for studying the intersection of SHP-1 signaling and type II interferon responses in both mouse models and human samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.